

# 1H NMR Analysis of (3,5-Dimethylisoxazol-4-yl)methylamine: A Comparative Guide

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## Compound of Interest

Compound Name: (3,5-Dimethylisoxazol-4-yl)methylamine

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This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine**. For researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral features against structurally related compounds, supported by experimental data.

## Comparative 1H NMR Data

The chemical shifts of **(3,5-Dimethylisoxazol-4-yl)methylamine** are compared with its parent heterocycle, 3,5-dimethylisoxazole, and an N-substituted analogue, 3,5-dimethyl-4-[(ethylamino)methyl]isoxazole. This comparison highlights the electronic effects of the aminomethyl group and further N-alkylation on the proton environments of the isoxazole core.

Compound	Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Solvent
(3,5-Dimethylisoxazol-4-yl)methylamine	-NH <sub>2</sub>	8.52	Broad Singlet	DMSO-d <sub>6</sub>
-CH <sub>2</sub> -	3.81	Singlet	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>
5-CH <sub>3</sub>	2.45	Singlet	DMSO-d <sub>6</sub>	
3-CH <sub>3</sub>	2.30	Singlet	DMSO-d <sub>6</sub>	
3,5-Dimethylisoxazole	4-H	5.89	Singlet	CDCl <sub>3</sub>
5-CH <sub>3</sub>	2.44	Singlet	CDCl <sub>3</sub>	CDCl <sub>3</sub>
3-CH <sub>3</sub>	2.29	Singlet	CDCl <sub>3</sub>	
3,5-Dimethyl-4-[(ethylamino)methyl]isoxazole	-NH-	~1.5 (exchangeable)	Broad	CDCl <sub>3</sub>
-CH <sub>2</sub> -N	3.65	Singlet	CDCl <sub>3</sub>	CDCl <sub>3</sub>
5-CH <sub>3</sub>	2.38	Singlet	CDCl <sub>3</sub>	
3-CH <sub>3</sub>	2.22	Singlet	CDCl <sub>3</sub>	
-CH <sub>2</sub> -CH <sub>3</sub>	2.65	Quartet	CDCl <sub>3</sub>	
-CH <sub>2</sub> -CH <sub>3</sub>	1.10	Triplet	CDCl <sub>3</sub>	

## Experimental Protocols

### General <sup>1</sup>H NMR Spectroscopy Protocol:

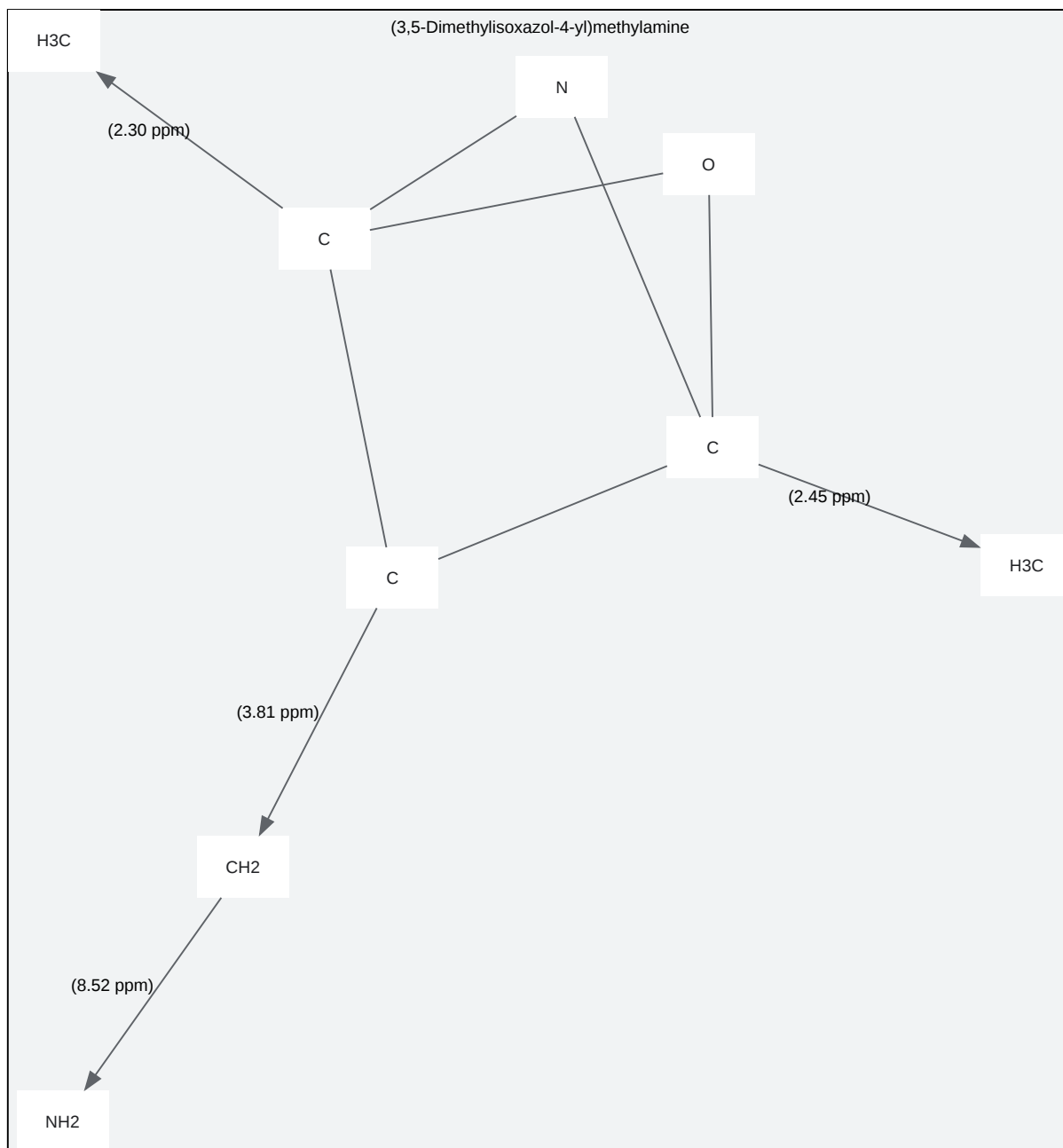
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- Acquisition Parameters:
  - Number of scans: 16-64 (depending on sample concentration)
  - Relaxation delay: 1-5 seconds
  - Pulse width: 30-45 degrees
  - Acquisition time: 2-4 seconds
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

## Data Interpretation and Structural Visualization

The  $^1\text{H}$  NMR spectrum of **(3,5-Dimethylisoxazol-4-yl)methylamine** in DMSO- $d_6$  shows four distinct signals.<sup>[1]</sup> The two singlets at 2.30 and 2.45 ppm correspond to the two methyl groups at the 3- and 5-positions of the isoxazole ring, respectively. The singlet at 3.81 ppm is assigned to the methylene ( $-\text{CH}_2-$ ) protons of the aminomethyl group. The broad singlet at a significantly downfield shift of 8.52 ppm is characteristic of the two amine ( $-\text{NH}_2$ ) protons.<sup>[1]</sup> The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange.

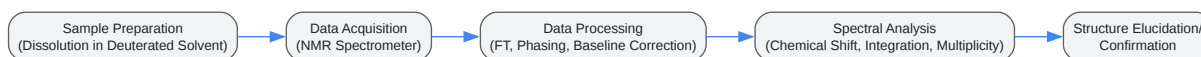
The introduction of the aminomethyl group at the 4-position of the 3,5-dimethylisoxazole core leads to the disappearance of the C4-H proton signal (observed at 5.89 ppm in the parent compound) and the appearance of the methylene and amine proton signals.



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Caption: Structure of **(3,5-Dimethylisoxazol-4-yl)methylamine** with <sup>1</sup>H NMR assignments.

The following diagram illustrates the general workflow for  $^1\text{H}$  NMR analysis.



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Caption: Workflow for  $^1\text{H}$  NMR Analysis.

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## References

- 1. 3,5-DIMETHYL-4-ISOXAZOLEMETHANAMINE | 131052-47-6 [chemicalbook.com]
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